molecular formula C7H19NOSi B1615268 1-Butanamine, 4-(methoxydimethylsilyl)- CAS No. 3663-43-2

1-Butanamine, 4-(methoxydimethylsilyl)-

Cat. No.: B1615268
CAS No.: 3663-43-2
M. Wt: 161.32 g/mol
InChI Key: YQHDQYPKFWETPO-UHFFFAOYSA-N
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Description

1-Butanamine, 4-(methoxydimethylsilyl)-, also known as 4-aminobutyldimethylmethoxysilane, is an organosilicon compound with the molecular formula C7H19NOSi and a molecular weight of 161.32 g/mol . This compound is characterized by the presence of both an amine group and a methoxydimethylsilyl group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanamine, 4-(methoxydimethylsilyl)- can be synthesized through the reaction of 4-aminobutanol with chlorodimethylmethoxysilane under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of 1-Butanamine, 4-(methoxydimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 4-(methoxydimethylsilyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Alkyl halides, solvents like dichloromethane or toluene, and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Hydrolysis: Water or dilute acids like hydrochloric acid or sulfuric acid.

Major Products Formed

Scientific Research Applications

1-Butanamine, 4-(methoxydimethylsilyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-(methoxydimethylsilyl)- involves its ability to form stable bonds with various substrates through its amine and methoxydimethylsilyl groups. The amine group can interact with electrophilic centers, while the methoxydimethylsilyl group can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the stability of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanamine, 4-(methoxydimethylsilyl)- is unique due to its combination of an amine group and a methoxydimethylsilyl group, which provides versatility in chemical reactions and applications. Its ability to undergo hydrolysis and form stable silanol bonds makes it particularly useful in surface modification and adhesion enhancement .

Properties

IUPAC Name

4-[methoxy(dimethyl)silyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-9-10(2,3)7-5-4-6-8/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDQYPKFWETPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063121
Record name 1-Butanamine, 4-(methoxydimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-43-2
Record name (4-Aminobutyl)dimethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, 4-(methoxydimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, 4-(methoxydimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanamine, 4-(methoxydimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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